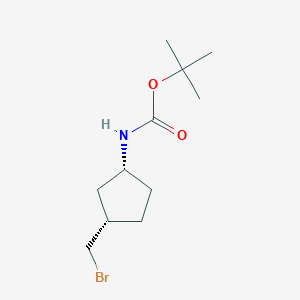

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate

Description

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is a chiral carbamate derivative featuring a bromomethyl substituent on a cyclopentane ring. Its stereochemistry (1R,3S) is critical for its reactivity and applications in asymmetric synthesis, particularly in pharmaceutical intermediates. The bromomethyl group enhances its utility as a versatile electrophile in nucleophilic substitution reactions, enabling further functionalization . Predicted physical properties include a molecular weight of 278.08 g/mol and collision cross-section (CCS) values ranging from 160.1 to 165.6 Ų for various adducts (e.g., [M+H]⁺: 162.2 Ų) .

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(bromomethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWILIRJCAZVBU-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate typically involves the following steps:

Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions starting from linear precursors.

Introduction of the bromomethyl group: The bromomethyl group is introduced via bromination reactions, often using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Attachment of the carbamate moiety: The carbamate group is introduced by reacting the bromomethylcyclopentyl intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Substitution reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while oxidation might produce a ketone or alcohol.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Bromomethyl vs. Hydroxy, Amino, and Other Groups

The following table highlights key structural analogs and their differences:

Key Findings:

- Reactivity: The bromomethyl group in the target compound distinguishes it from hydroxyl or amino analogs, offering superior leaving-group ability for cross-coupling or alkylation reactions. Hydroxy derivatives (e.g., CAS 225641-84-9) are more suited for oxidation or protection/deprotection strategies .

- Stereochemical Impact : The (1R,3S) configuration contrasts with (1r,3r)-stereoisomers (e.g., CAS 2306254-13-5), which exhibit distinct spatial arrangements affecting diastereoselectivity in synthesis .

Stereochemical and Physical Property Comparisons

- Collision Cross-Section (CCS) : The target compound’s predicted CCS ([M+H]⁺: 162.2 Ų) is comparable to hydroxy analogs but lower than bulkier derivatives (e.g., tert-butyl (3-oxocyclohexyl)carbamate: CCS similarity 0.98) .

- Synthetic Utility: Bromomethyl-substituted carbamates are intermediates in synthesizing bioactive molecules, whereas amino variants (e.g., CAS 774212-81-6) are precursors for peptidomimetics .

Stability and Handling

- Bromomethyl Derivatives: Require cold storage (e.g., freezing) to prevent degradation, unlike stable hydroxy or amino analogs .

- Amino Derivatives: Sensitive to oxidation; often stored under inert atmospheres .

Research and Patent Landscape

- Target Compound: Limited literature/patent data suggest novelty; however, its structural analogs are prevalent in pharmaceutical patents (e.g., EP 1 763 351 B9), highlighting carbamates as key intermediates for kinase inhibitors or GPCR modulators .

- Hydroxy and Amino Analogs: Well-documented in synthesis protocols for antiviral and anticancer agents .

Biological Activity

tert-Butyl ((1R,3S)-3-(bromomethyl)cyclopentyl)carbamate is an organic compound notable for its unique structure, which includes a tert-butyl group, a bromomethyl substituent, and a cyclopentyl ring. This compound has garnered attention in both synthetic and biological chemistry due to its potential applications in enzyme studies and as an intermediate in organic synthesis.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 278.19 g/mol

- Structure : The presence of the bromomethyl group enhances its reactivity, making it a valuable candidate for further functionalization.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Cyclopentyl Ring : Achieved through cyclization reactions starting from linear precursors.

- Bromination : The bromomethyl group is introduced using reagents like N-bromosuccinimide (NBS).

- Carbamate Formation : The final step involves reacting the bromomethylcyclopentyl intermediate with tert-butyl isocyanate.

Biological Activity

The biological activity of this compound has been explored in various contexts:

The compound interacts with specific molecular targets such as enzymes or receptors. The bromomethyl group acts as an electrophile, enabling it to react with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This mechanism underlies its utility in studying enzyme mechanisms and protein-ligand interactions.

Applications in Research

- Enzyme Studies : The compound is utilized in research to investigate enzyme mechanisms due to its ability to form covalent bonds with active site residues.

- Synthetic Chemistry : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to advancements in medicinal chemistry.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique reactivity profile:

| Compound | Functional Group | Reactivity |

|---|---|---|

| tert-Butyl ((1R,3S)-3-(chloromethyl)cyclopentyl)carbamate | Chloromethyl | Less reactive than bromomethyl |

| tert-Butyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate | Hydroxymethyl | Non-electrophilic |

| tert-Butyl ((1R,3S)-3-(methyl)cyclopentyl)carbamate | Methyl | Lacks electrophilic character |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various applications:

- Enzyme Inhibition : Research demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic uses.

- Protein-Ligand Interaction Studies : Its use in biophysical studies has allowed researchers to elucidate binding mechanisms and affinities between ligands and their target proteins.

Q & A

Q. What are the implications of diastereomer formation during synthesis, and how can this be controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.